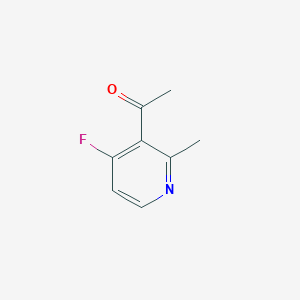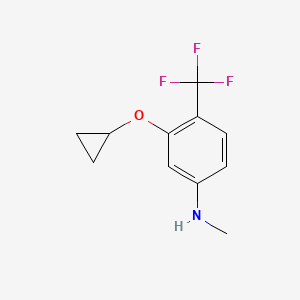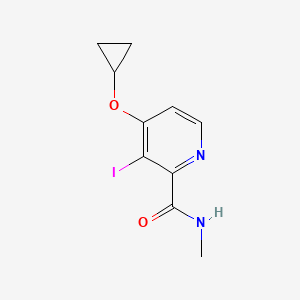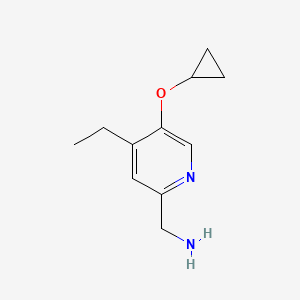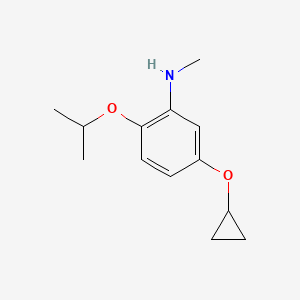
5-Cyclopropoxy-2-isopropoxy-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-isopropoxy-N-methylaniline is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an aniline core, along with a methyl group on the nitrogen atom
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-2-isopropoxy-N-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the aniline core: The aniline core can be synthesized through the nitration of benzene, followed by reduction to form aniline.
Introduction of the isopropoxy group: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a suitable catalyst.
Introduction of the cyclopropoxy group: The cyclopropoxy group can be introduced through a similar etherification reaction using cyclopropyl alcohol.
Methylation of the nitrogen atom: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced catalytic systems .
Analyse Des Réactions Chimiques
5-Cyclopropoxy-2-isopropoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether groups can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Applications De Recherche Scientifique
5-Cyclopropoxy-2-isopropoxy-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and isopropoxy groups may enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors .
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-2-isopropoxy-N-methylaniline can be compared with similar compounds such as:
2-Cyclopropoxy-5-isopropyl-N-methylaniline: This compound has a similar structure but with different positions of the substituents, leading to variations in its chemical and biological properties.
5-Cyclopropoxy-2-isopropyl-N-methylaniline: This compound lacks the isopropoxy group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
5-cyclopropyloxy-N-methyl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C13H19NO2/c1-9(2)15-13-7-6-11(8-12(13)14-3)16-10-4-5-10/h6-10,14H,4-5H2,1-3H3 |
Clé InChI |
ZJWCVYZRTURRDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)OC2CC2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


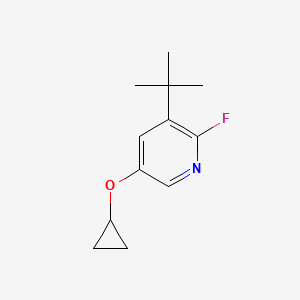
![Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate](/img/structure/B14836121.png)
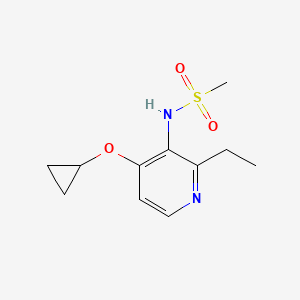




![Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate](/img/structure/B14836163.png)
